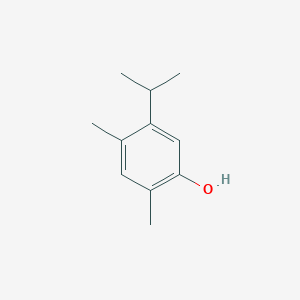
2,4-dimethyl-5-propan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-5-propan-2-ylphenol, also known as carvacrol, is a monoterpenoid phenol with the chemical formula C₁₀H₁₄O. It is a naturally occurring compound found in the essential oils of various aromatic plants such as oregano, thyme, and marjoram. This compound is known for its distinctive warm, pungent odor and is widely used for its antimicrobial and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
2,4-dimethyl-5-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like oregano and thyme. The essential oils are then subjected to fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .
化学反応の分析
Types of Reactions
2,4-dimethyl-5-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvacrol hydroperoxide.
Reduction: Reduction reactions can convert it to dihydrocarvacrol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carvacrol hydroperoxide.
Reduction: Dihydrocarvacrol.
Substitution: Halogenated derivatives like 2,4-dimethyl-5-propan-2-yl-3-bromophenol
科学的研究の応用
2,4-dimethyl-5-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized as a natural preservative in the food industry due to its antimicrobial properties.
作用機序
The mechanism of action of 2,4-dimethyl-5-propan-2-ylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
類似化合物との比較
Similar Compounds
Thymol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid alcohol with cooling and soothing effects.
Uniqueness
2,4-dimethyl-5-propan-2-ylphenol is unique due to its strong antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its natural occurrence in various aromatic plants also makes it a readily available and cost-effective compound for industrial applications .
特性
CAS番号 |
91967-93-0 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2,4-dimethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-11(12)9(4)5-8(10)3/h5-7,12H,1-4H3 |
InChIキー |
ZNPTYDKWMGSQRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


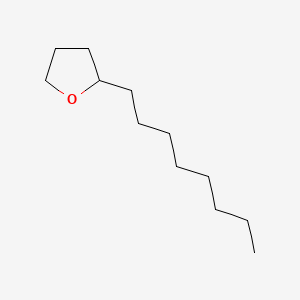
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)


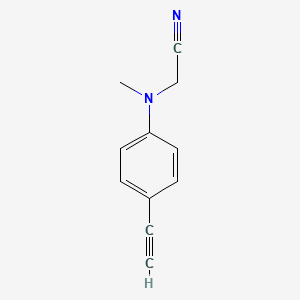
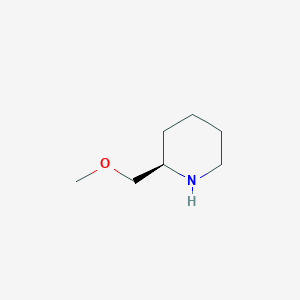
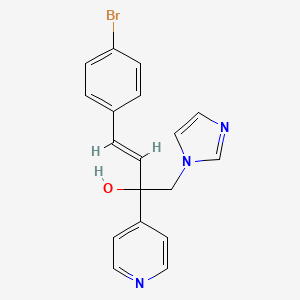
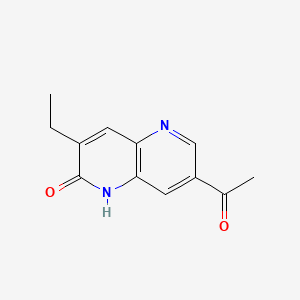
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

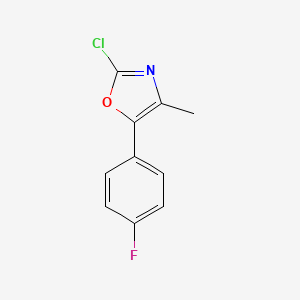
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)

